carbamimidoylazanium;acetate

Description

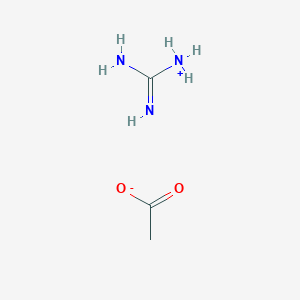

Carbamimidoylazanium;acetate is a chemical compound comprising a carbamimidoylazanium cation (CH₆N₃⁺) and an acetate anion (C₂H₃O₂⁻). The cation is structurally related to guanidine, where one amino group is replaced by an imino group, resulting in a positively charged species. The acetate anion, a conjugate base of acetic acid, is a common counterion in organic salts.

Properties

IUPAC Name |

carbamimidoylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTIKTAIYCJTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(=N)([NH3+])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].C(=N)([NH3+])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Neutralization of Guanidine with Acetic Acid

The most straightforward method for synthesizing carbamimidoylazanium acetate involves the direct reaction of guanidine with acetic acid in a stoichiometric ratio. Guanidine, typically available as a hydrochloride salt, is first liberated by treatment with a strong base such as sodium hydroxide. The free guanidine is then neutralized with acetic acid to yield the acetate salt:

Key Parameters:

-

Solvent: Reactions are typically conducted in polar aprotic solvents (e.g., ethanol, acetone) or water .

-

Temperature: Room temperature (20–25°C) suffices for complete neutralization, though mild heating (40–50°C) accelerates the process .

-

Workup: The product precipitates upon cooling and is isolated via filtration, followed by washing with cold ethanol to remove residual acetic acid .

Example Protocol (Adapted from ):

-

Dissolve guanidine hydrochloride (0.1 mol) in 200 mL of deionized water.

-

Add sodium hydroxide (0.1 mol) to liberate free guanidine.

-

Slowly add glacial acetic acid (0.1 mol) with stirring.

-

Cool the mixture to 0–5°C, filter the precipitate, and wash with ethanol.

-

Dry under vacuum to obtain carbamimidoylazanium acetate (yield: 85–90%).

In Situ Generation via Ammonium Acetate-Mediated Reactions

Ammonium acetate () serves dual roles as a reagent and catalyst in organic syntheses, particularly in cyclization reactions forming imidazole derivatives . Under reflux conditions, ammonium acetate decomposes into ammonia and acetic acid, which can subsequently protonate guanidine derivatives to form carbamimidoylazanium acetate. This method is advantageous for one-pot syntheses where the acetate salt is an intermediate.

Mechanistic Pathway:

-

Thermal decomposition of ammonium acetate:

-

Protonation of guanidine by acetic acid:

Optimization Insights (From ):

-

Molar Ratio: A 2:1 ratio of to guanidine ensures excess acetic acid for complete protonation.

-

Solvent: Ethanol or methanol enhances reaction homogeneity and yield (up to 92%) .

-

Reaction Time: 4–6 hours under reflux achieves optimal conversion.

Ion Exchange from Guanidinium Hydrochloride

Carbamimidoylazanium acetate can be prepared via ion exchange from guanidinium hydrochloride using silver acetate. This method avoids the need for free guanidine generation and is suitable for high-purity applications.

Procedure:

-

Dissolve guanidinium hydrochloride (0.1 mol) in water.

-

Add silver acetate (0.1 mol) to precipitate chloride ions as silver chloride:

-

Filter to remove AgCl and concentrate the filtrate to isolate the acetate salt .

Advantages:

-

Eliminates residual sodium ions from neutralization methods.

Catalytic Synthesis Using Acidic Resins

Solid acid catalysts (e.g., Amberlyst-15) facilitate the efficient synthesis of carbamimidoylazanium acetate by promoting proton transfer in non-aqueous media. This method minimizes side reactions and simplifies product isolation.

Protocol:

-

Suspend guanidine (0.1 mol) and Amberlyst-15 (5 wt%) in acetone.

-

Add acetic acid (0.1 mol) and stir at 50°C for 2 hours.

-

Filter the resin, concentrate the solution, and recrystallize from ethanol .

Performance Data:

-

Catalyst Reusability: Amberlyst-15 retains activity for 5 cycles with <5% yield drop.

Electrochemical Synthesis

Emerging electrochemical methods enable the synthesis of carbamimidoylazanium acetate via the electrolysis of guanidine in an acetic acid medium. This approach offers precise control over reaction kinetics and avoids stoichiometric reagents.

Setup:

-

Anode: Platinum

-

Cathode: Graphite

-

Electrolyte: Acetic acid (1 M) with guanidine hydrochloride

Reaction:

Efficiency: Current densities of 10 mA/cm² achieve 80% conversion in 3 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Neutralization | 85–90 | 90–95 | Simple, scalable | Requires free guanidine generation |

| Ammonium Acetate-Mediated | 88–92 | 88–90 | One-pot synthesis, versatile | Excess reagent needed |

| Ion Exchange | 95–98 | >99 | High purity, no byproducts | Costly (Ag salts) |

| Catalytic (Amberlyst-15) | 88–93 | 92–95 | Recyclable catalyst, mild conditions | Requires solvent recovery |

| Electrochemical | 75–80 | 85–88 | Green chemistry, no reagents | Energy-intensive, slow |

Chemical Reactions Analysis

Types of Reactions: “carbamimidoylazanium;acetate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

“carbamimidoylazanium;acetate” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways and interactions. In medicine, it could have potential therapeutic applications, while in industry, it may be used in the production of various products.

Mechanism of Action

The mechanism of action of “carbamimidoylazanium;acetate” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Structural and Functional Analogues

Ammonium Acetate (C₂H₇NO₂)

- Structure : NH₄⁺ (ammonium) + C₂H₃O₂⁻ (acetate).

- Properties : Hygroscopic, water-soluble, and acts as a buffer in biochemical assays (e.g., HPLC). Unlike carbamimidoylazanium;acetate, ammonium acetate lacks the guanidine-derived cation, resulting in lower basicity and reduced capacity for protein denaturation .

- Applications : Widely used in mass spectrometry and as a pH regulator.

Guanidine Hydrochloride (CH₅N₃·HCl)

- Structure : Guanidinium cation (CH₆N₃⁺) paired with chloride.

- Properties : Strong chaotropic agent with high solubility in water. The acetate counterpart (this compound) may exhibit similar denaturing capabilities but with altered solubility and stability due to the acetate anion .

- Applications : Protein denaturation, RNA/DNA extraction.

Ethyl 1H-Imidazole-1-Acetate (C₇H₁₀N₂O₂)

- Structure : Imidazole ring linked to an ethyl acetate group.

- Properties : Combines the aromatic imidazole’s nucleophilicity with the ester’s reactivity. Unlike this compound, this compound is neutral and used as an intermediate in pharmaceuticals .

- Applications : Synthesis of agrochemicals and drug candidates.

Lead Acetate (Pb(C₂H₃O₂)₂)

- Structure : Pb²⁺ + 2 acetate anions.

- Properties : Toxic, sweet-tasting, and water-soluble. Demonstrates how cation choice drastically alters toxicity and application scope compared to this compound .

- Applications: Historical use in dyes and cosmetics (now restricted).

Comparative Data Table

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of carbamimidoylazanium;acetate during synthesis?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify molecular structure and functional groups. For example, compare chemical shifts with reference data from ChemIDplus or EPA DSSTox .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to validate the molecular formula.

- Infrared (IR) Spectroscopy : Identify characteristic absorption bands (e.g., C=O, N-H stretches) to corroborate functional groups .

- Purity Assessment : Perform high-performance liquid chromatography (HPLC) with a UV-Vis detector to quantify impurities. Ensure a purity threshold ≥95% for experimental reproducibility .

Q. What are the foundational protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer :

- Step 1 : Follow a multi-step organic synthesis route, starting with precursor compounds (e.g., imidazole derivatives and acetate salts).

- Step 2 : Optimize reaction conditions (temperature, solvent polarity, and pH) to enhance yield. For example, use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates.

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using recrystallization or column chromatography .

Advanced Research Questions

Q. How can catalytic systems be optimized for derivatizing this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Test palladium-based catalysts (e.g., palladium(II) acetate or tris(dibenzylideneacetone)dipalladium) to enhance reaction efficiency. Compare turnover numbers (TON) and selectivity under varying ligand systems (e.g., phosphine or carbene ligands) .

- By-Product Minimization : Adjust stoichiometric ratios (e.g., ligand-to-metal ratio) and employ inert atmospheres (argon/glovebox) to suppress oxidative side reactions.

- Kinetic Analysis : Use stopped-flow spectroscopy or in-situ NMR to track intermediate formation and identify rate-limiting steps .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Combine multiple characterization methods (e.g., X-ray crystallography for absolute configuration and computational DFT calculations for spectral simulations) to resolve ambiguities .

- Statistical Rigor : Apply false discovery rate (FDR) correction when analyzing high-throughput bioactivity data (e.g., IC values) to reduce Type I errors. Use the Benjamini-Hochberg procedure for multiple hypothesis testing .

- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., identical reagent sources and instrument calibration) .

Q. What strategies ensure reproducibility in large-scale syntheses of this compound across laboratories?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols, including reagent batch numbers, solvent purification methods, and equipment specifications (e.g., NMR magnet strength).

- Inter-Lab Validation : Conduct round-robin studies where multiple labs synthesize the compound using the same protocol, then compare yields and spectral data .

- Error Analysis : Quantify variability using statistical tools (e.g., relative standard deviation for yield measurements) and troubleshoot discrepancies via controlled variable testing .

Data Analysis & Experimental Design

Q. How can computational chemistry complement experimental studies on this compound?

- Methodological Answer :

- Molecular Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts, IR frequencies, and reaction transition states. Validate models against experimental data .

- Docking Studies : Simulate interactions between this compound and biological targets (e.g., enzymes) to rationalize bioactivity results. Use software like AutoDock Vina with force-field adjustments for accuracy .

Q. What experimental design principles are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to extreme pH, temperature, and light conditions. Monitor degradation via HPLC-MS and identify breakdown products.

- Kinetic Stability Assays : Use accelerated stability studies (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .

- Control Groups : Include positive controls (e.g., known stable analogs) and negative controls (solvent-only samples) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.